cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid

GABA aminotransferase mechanism-based inactivation neurological drug design

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid (CAS 233600‑20‑9) is an Fmoc‑protected, non‑proteinogenic cis‑β‑amino acid featuring a cyclohex‑3‑ene scaffold. With a molecular formula of C₂₂H₂₁NO₄ and a molecular weight of 363.41 g mol⁻¹, it is supplied as a racemic (±)‑cis mixture (≥97 % purity).

Molecular Formula C22H21NO4
Molecular Weight 363.4 g/mol
CAS No. 233600-20-9
Cat. No. B1388079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid
CAS233600-20-9
Molecular FormulaC22H21NO4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1CC(C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,6-10,12,18-20H,5,11,13H2,(H,23,26)(H,24,25)/t18-,20+/m1/s1
InChIKeyOTYJADWWVDSUOQ-QUCCMNQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid (CAS 233600-20-9): A Constrained Cyclohexenyl β‑Amino Acid Building Block for Precision Peptide Engineering


cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid (CAS 233600‑20‑9) is an Fmoc‑protected, non‑proteinogenic cis‑β‑amino acid featuring a cyclohex‑3‑ene scaffold. With a molecular formula of C₂₂H₂₁NO₄ and a molecular weight of 363.41 g mol⁻¹, it is supplied as a racemic (±)‑cis mixture (≥97 % purity) [1]. The compound serves as a conformationally constrained building block for solid‑phase peptide synthesis (SPPS), where the Fmoc group enables orthogonal deprotection under mild basic conditions while the olefinic ring constrains backbone flexibility [2]. Its primary utility lies in introducing defined torsional constraints into peptide sequences, making it relevant for foldamer design, structure‑activity relationship (SAR) studies, and the synthesis of cyclic or stapled peptides [3].

Why Generic Substitution with Other Fmoc‑Protected Cyclic Amino Acids Fails for CAS 233600‑20‑9


Individual Fmoc‑protected cyclic amino acids cannot be freely interchanged because the ring size, unsaturation pattern, and relative stereochemistry collectively dictate both the conformational preferences of the free amino acid and the biological or physicochemical properties of the resulting peptides. The cis‑cyclohex‑3‑ene scaffold of CAS 233600‑20‑9 occupies a distinct region of conformational space compared to its saturated (cis‑ACHC) or regioisomeric (e.g., 4‑ene or 5‑amino) counterparts, as demonstrated by differential foldamer helix induction [1] and divergent GABA‑AT pharmacology in the parent cis‑2‑aminocyclohex‑3‑ene‑1‑carboxylic acid series [2]. The evidence items below quantify these differences across enzymatic activity, peptide secondary structure, synthetic reactivity, and supply‑chain parameters, establishing the specific value proposition of CAS 233600‑20‑9 for scientifically driven procurement decisions.

Quantitative Differentiation Guide for cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid (CAS 233600‑20‑9)


GABA‑AT Inactivation: cis‑2‑Amino‑cyclohex‑3‑ene‑1‑carboxylic acid Irreversibly Inactivates GABA‑AT Whereas the trans Isomer Is Only a Competitive Inhibitor

The free amino acid derived from CAS 233600‑20‑9, cis‑2‑aminocyclohex‑3‑ene‑1‑carboxylic acid (compound 5), exhibits time‑ and concentration‑dependent irreversible inactivation of γ‑aminobutyric acid aminotransferase (GABA‑AT), a property absent in the trans diastereomer (compound 6) and the corresponding cyclopentene series [1][2]. This stereochemistry‑dependent mechanism of action directly justifies the selection of the cis‑configured building block for drug discovery programs targeting GABA‑ergic pathways.

GABA aminotransferase mechanism-based inactivation neurological drug design

Foldamer Secondary Structure: cis‑ACHEC Residues Induce Alternating H10/12 Helix Formation Distinct from Saturated cis‑ACHC

β‑Peptide hexamers incorporating cis‑2‑aminocyclohex‑3‑ene carboxylic acid (cis‑ACHEC) residues form an alternating H10/12 helix, whereas the saturated analogue cis‑ACHC yields conformational polymorphism with chemical exchange between major left‑handed and minor folded conformations [1]. The olefinic moiety of the target compound thus provides a uniquely homogeneous foldamer scaffold, which is critical when uniform peptide secondary structure is required for biological activity.

beta-peptide foldamers H10/12 helix conformational polymorphism

Olefin as a Reactive Handle: The Cyclohex‑3‑ene Moiety Enables Late‑Stage Functionalization Not Possible with Saturated Analogues

The cyclohex‑3‑ene double bond in CAS 233600‑20‑9 permits post‑synthetic modifications such as dihydroxylation, epoxidation, or cross‑metathesis, enabling the introduction of additional functional groups or covalent constraints after peptide assembly [1][2]. The saturated Fmoc‑1,2‑cis‑ACHC‑OH (CAS 194471‑85‑7) lacks this reactive handle, limiting downstream diversification options.

late-stage functionalization dihydroxylation epoxidation peptide stapling

Physicochemical Differentiation: CAS 233600‑20‑9 Exhibits Lower Molecular Weight and Distinct Solubility vs. Saturated cis‑ACHC

CAS 233600‑20‑9 (MW 363.41) is approximately 2 Da lighter than its saturated counterpart Fmoc‑1,2‑cis‑ACHC‑OH (MW 365.42) due to the presence of the double bond in place of two hydrogen atoms [1]. Vendor datasheets report solubility in water and DMSO for the target compound [1], whereas the saturated analogue is typically described as soluble in organic solvents with limited aqueous solubility . These differences can influence handling protocols and compatibility with aqueous biological assays.

molecular weight solubility logP physicochemical properties

Supply Chain and Purity Benchmarking: CAS 233600‑20‑9 Pricing Relative to Regioisomeric Analogues

Market pricing data indicate that CAS 233600‑20‑9 (€519 for 1 g, ≥97 % [1]) is positioned comparably to its 4‑ene regioisomer (CAS 1212305‑88‑8, €519 for 1 g [2]), while the saturated cis‑ACHC analogue (CAS 194471‑85‑7) is available at approximately $437 for 1 g . The comparable cost‑per‑gram across olefinic regioisomers, combined with the unique conformational and reactivity advantages of the 3‑ene scaffold, makes CAS 233600‑20‑9 a cost‑effective choice when the specific substitution pattern is required.

procurement pricing purity supply chain

Recommended Research and Industrial Application Scenarios for CAS 233600‑20‑9 Based on Quantitative Differentiation


Mechanism‑Based Enzyme Inactivator Design Targeting GABA‑Aminotransferase

The irreversible GABA‑AT inactivation conferred by the cis‑2‑aminocyclohex‑3‑ene‑1‑carboxylic acid scaffold [1] makes CAS 233600‑20‑9 the preferred building block for synthesizing peptide‑based or peptidomimetic inactivators of GABA‑AT. The trans isomer lacks this property [1], so programs aimed at covalent enzyme modification must specifically procure the cis‑configured Fmoc precursor.

Homogeneous β‑Peptide Foldamer Construction for Structure‑Activity Relationship Studies

When uniform H10/12 helical conformation is required for SAR interpretation, the alternating helix induced by cis‑ACHEC residues [2] provides a structurally defined scaffold. The saturated cis‑ACHC analogue introduces conformational polymorphism that complicates structure‑activity correlations [2]; thus, CAS 233600‑20‑9 is the building block of choice for reproducible foldamer design.

Late‑Stage Diversification of Peptide Leads via Olefin Functionalization

Research programs employing a build‑then‑diversify strategy benefit from the cyclohex‑3‑ene double bond of CAS 233600‑20‑9, which supports post‑synthetic hydroxylation, epoxidation, or metathesis [3][4]. Saturated analogues such as Fmoc‑1,2‑cis‑ACHC‑OH offer no equivalent handle, making the unsaturated compound essential for generating diverse analog libraries from a single peptide precursor.

Aqueous‑Compatible Peptide Assembly Workflows Requiring Minimal Co‑Solvent Use

For solid‑phase peptide synthesis (SPPS) protocols that benefit from aqueous‑compatible building blocks, the vendor‑reported water and DMSO solubility of CAS 233600‑20‑9 [5], combined with its lower molecular weight relative to saturated alternatives , simplifies dissolution and coupling steps, reducing reliance on organic co‑solvents that may be incompatible with certain resin types or downstream biological assays.

Quote Request

Request a Quote for cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.